molecular formula C8H17N B146688 2,3-Dimethylcyclohexylamine CAS No. 42195-92-6

2,3-Dimethylcyclohexylamine

Cat. No.: B146688
CAS No.: 42195-92-6
M. Wt: 127.23 g/mol
InChI Key: LKWOOKWVBNSLGN-UHFFFAOYSA-N
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Description

2,3-Dimethylcyclohexylamine is an organic compound with the molecular formula C8H17N. It is a derivative of cyclohexylamine, where two methyl groups are substituted at the 2 and 3 positions of the cyclohexane ring. This compound is known for its use as a base and a reducing agent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylcyclohexylamine can be synthesized through several methods. One common method involves the reductive amination of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in methanol at room temperature .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of aniline derivatives. This process uses a palladium or ruthenium catalyst under high pressure and temperature conditions. The reaction yields a mixture of cyclohexylamine and its dimethyl derivatives, which are then separated and purified .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylcyclohexylamine undergoes various chemical reactions, including:

    Oxidation: Reacts with strong oxidizing agents to form corresponding N-oxides.

    Reduction: Can be reduced further to form secondary amines.

    Substitution: Participates in nucleophilic substitution reactions, especially with halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Alkyl halides and acyl halides are typical reagents.

Major Products

Scientific Research Applications

2,3-Dimethylcyclohexylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylcyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. As a base, it can deprotonate acidic substrates, facilitating various chemical transformations. Its reducing properties allow it to donate electrons to other molecules, thereby reducing them .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A primary amine with similar chemical properties but lacks the methyl substitutions.

    N,N-Dimethylcyclohexylamine: A tertiary amine with two methyl groups attached to the nitrogen atom.

Uniqueness

2,3-Dimethylcyclohexylamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound in selective organic transformations and industrial applications .

Properties

IUPAC Name

2,3-dimethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17N/c1-6-4-3-5-8(9)7(6)2/h6-8H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWOOKWVBNSLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Record name 2,3-DIMETHYLCYCLOHEXYL AMINE
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DSSTOX Substance ID

DTXSID60962357
Record name 2,3-Dimethylcyclohexan-1-amine
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Molecular Weight

127.23 g/mol
Source PubChem
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Physical Description

2,3-dimethylcyclohexyl amine appears as a water-white liquid. Less dense than water and slightly soluble in water. Hence floats on water. Very irritating to skin and eyes. Used to make other chemicals.
Record name 2,3-DIMETHYLCYCLOHEXYL AMINE
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CAS No.

42195-92-6
Record name 2,3-DIMETHYLCYCLOHEXYL AMINE
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Record name 2,3-Dimethylcyclohexanamine
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Record name 2,3-Dimethylcyclohexylamine
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Record name 2,3-Dimethylcyclohexan-1-amine
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Record name 2,3-dimethylcyclohexylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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